Vapor Pressure Advantage Over Chlorinated CVD Precursors
For atmospheric pressure CVD (APCVD), consistent and high precursor flux is critical. Tetramethyltin (TMT) exhibits a vapor pressure of 90 mmHg at 20 °C . This is substantially higher than that of commonly used chlorinated alternatives: monobutyltin trichloride (MBTC) and dimethyltin dichloride (DMT), which have reported vapor pressures of ≈0.8 mmHg and ≈1.0 mmHg at 20 °C, respectively [1]. The near 100-fold difference in volatility dictates that TMT can be delivered at lower bubbler temperatures or with higher mass flow, enabling higher deposition rates without requiring heated precursor lines, which reduces the risk of premature decomposition and clogging [1].
| Evidence Dimension | Vapor Pressure (Volatility) |
|---|---|
| Target Compound Data | 90 mmHg at 20 °C |
| Comparator Or Baseline | Monobutyltin trichloride (MBTC): ≈0.8 mmHg at 20 °C; Dimethyltin dichloride (DMT): ≈1.0 mmHg at 20 °C |
| Quantified Difference | ≈100× higher vapor pressure for TMT |
| Conditions | Measured or reported at 20 °C (293 K) under standard atmospheric pressure |
Why This Matters
Higher vapor pressure translates directly to higher precursor flux and deposition rate in atmospheric pressure CVD, or simplified delivery system design without extensive heating.
- [1] van Mol, A. M. B., Chae, Y., McDaniel, A. H., & Allendorf, M. D. (2006). Evaluation of precursors for the chemical vapour deposition of tin oxide. Thin Solid Films, 502(1-2), 72-78. View Source
